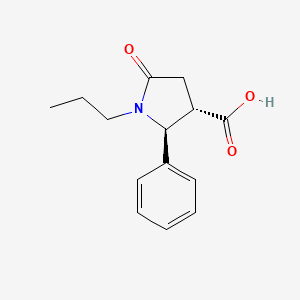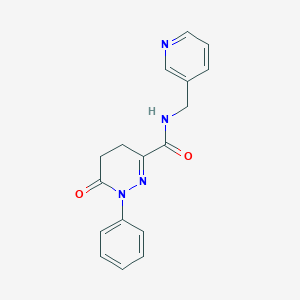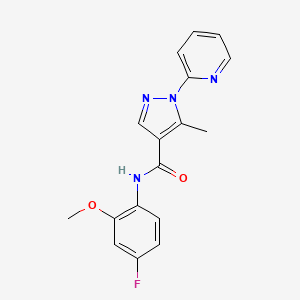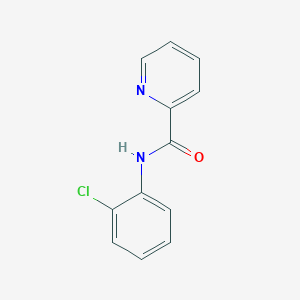![molecular formula C13H16N2OS2 B7646127 2,2-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B7646127.png)
2,2-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]propanamide is an intriguing organic compound characterized by a benzothiazole ring structure and a distinctive sulfanyl group. Compounds like this often find applications in various scientific and industrial domains due to their unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]propanamide typically involves multi-step reactions starting from commercially available precursors. A common route includes the condensation of 6-amino-2-mercaptobenzothiazole with 2,2-dimethylpropanoyl chloride under basic conditions.
Step 1: React 6-amino-2-mercaptobenzothiazole with 2,2-dimethylpropanoyl chloride in the presence of a base like triethylamine.
Step 2: Purify the product by recrystallization or column chromatography to achieve the desired compound.
Industrial Production Methods
For industrial-scale production, the process involves optimizing the reaction conditions to maximize yield and minimize cost. This includes:
Catalyst Use: Employing suitable catalysts to increase reaction rates.
Solvent Systems: Using appropriate solvent systems to ensure complete reaction and ease of purification.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 2,2-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]propanamide can undergo oxidation reactions, forming sulfoxides or sulfones.
Reduction: Reduction can convert the compound to corresponding thiol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Use of hydrogen peroxide (H2O2) or other peroxides under controlled conditions.
Reduction: Utilization of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Applying reagents like halogenating agents for electrophilic substitution.
Major Products
The major products depend on the specific reaction pathway. For example, oxidation leads to sulfoxides or sulfones, while reduction produces thiol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2,2-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]propanamide is often explored for its unique reactivity patterns and used as a precursor for more complex chemical synthesis.
Biology
This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties, attributed to the benzothiazole moiety.
Medicine
In medicinal chemistry, it's investigated for drug design and development, particularly in targeting specific enzymes or receptors.
Industry
Industrial applications include its use in material science for developing novel polymers or as intermediates in the manufacture of dyes and pigments.
Mecanismo De Acción
The compound's mechanism of action involves binding to molecular targets, often enzymes or receptors, disrupting their normal function. The benzothiazole ring interacts with specific sites, while the sulfanyl group enhances its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2-mercaptobenzothiazole: Lacks the dimethylpropanamide group.
6-methyl-2-mercaptobenzothiazole: Has a methyl group instead of a dimethylpropanamide.
Uniqueness
2,2-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]propanamide's uniqueness lies in the combined presence of the sulfanyl and dimethylpropanamide groups, offering distinct chemical and biological properties compared to its analogs.
Conclusion
The compound this compound showcases a blend of intriguing chemical properties and significant potential across various scientific fields. Its preparation, reactivity, and applications make it a valuable subject for further research and industrial application.
Propiedades
IUPAC Name |
2,2-dimethyl-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS2/c1-13(2,3)11(16)14-8-5-6-9-10(7-8)18-12(15-9)17-4/h5-7H,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBXCXMEIIQCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)N=C(S2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,4-dioxaspiro[4.5]decan-8-yl)azocane-1-carboxamide](/img/structure/B7646060.png)
![3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7646067.png)

![N-[[3-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7646078.png)
![N-[(1S)-1-(1-benzofuran-2-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7646093.png)
![[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(4-aminopyridin-2-yl)methanone](/img/structure/B7646096.png)
![5-(benzenesulfonyl)-1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxaline](/img/structure/B7646109.png)




![ethyl 4-[(Z)-2-cyano-3-oxo-3-prop-2-enoxyprop-1-enyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B7646155.png)
